molecular formula C11H17N3O4S B8348795 N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide

N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide

Cat. No.: B8348795
M. Wt: 287.34 g/mol
InChI Key: JUPJZPXHCCVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[3-(dimethylamino)propyl]-2-aminobenzenesulfonamide.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide
  • N-[3-(dimethylamino)propyl]carbodiimide

Uniqueness

N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-13(2)9-5-8-12-19(17,18)11-7-4-3-6-10(11)14(15)16/h3-4,6-7,12H,5,8-9H2,1-2H3

InChI Key

JUPJZPXHCCVKBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N-dimethyl-1,3-diaminopropane (0.92 g) and triethylamine (0.95 mL) in dichloromethane (10 mL) was added 2-nitrobenzenesulfonyl chloride (1 g), and the mixture was stirred at room temperature overnight. The reaction mixture was purified by column chromatography on silica gel (eluent: dichloromethane/methanol=10/1) to give the title compound (1.26 g).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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